Quisqualic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La D-Cycloserine peut être synthétisée à partir de la D-sérine en utilisant une stratégie de protection-déprotection . Le processus implique la conversion de la D-sérine en son ester méthylique correspondant, suivie d'une cyclisation pour former le cycle isoxazolidinone. Le rendement global de cette méthode est d'environ 61 %, et le produit obtenu est de haute pureté (> 99 %) .

Méthodes de production industrielle : La production industrielle de la D-Cycloserine implique généralement une fermentation utilisant des souches de Streptomyces orchidaceus ou Streptomyces garyphalus . Le bouillon de fermentation est ensuite soumis à des processus d'extraction et de purification pour isoler la D-Cycloserine sous sa forme pure .

Analyse Des Réactions Chimiques

Reactivity

Quisqualic acid, a 3,5 disubstituted oxadiazole, is a stable compound . It mimics L-glutamic acid and affects synaptic transmission [1, 2].

Molecular Mechanisms of Action

This compound binds to AMPA and Kainate receptors in the brain, leading to an influx of calcium and sodium ions into neurons, triggering downstream signaling cascades . Calcium signaling involves protein effectors like kinases (CaMK, MAPK/ERKs), CREB-transcription factor, and various phosphatases, regulating gene expression and modifying receptor properties . Sodium and calcium ions generate an excitatory postsynaptic potential (EPSP) that triggers action potentials . Overactivation of glutamate and kainate receptors leads to excitotoxicity and neurological damage .

Effects on Metabotropic Glutamate Receptors (mGluRs)

This compound binds to metabotropic glutamate receptors, particularly mGlu1 and mGlu5, exerting effects through a complex second messenger system . Activation of these receptors increases inositol triphosphate (IP3) and diacylglycerol (DAG) by activating phospholipase C (PLC) . IP3 then binds to IP3 receptors on the ER, increasing calcium concentration in the cell .

Quis Effect

Activation of metabotropic glutamate receptors by this compound may cause long-lasting sensitization of neurons to depolarization, known as the "Quis effect"[2, 14]. Studies using this compound analogs showed that some compounds that stimulate PI hydrolysis, including this compound and homothis compound, induce the Quis effect .

Neurotoxic Effects

This compound can cause excessive activation of glutamate receptors, leading to neuronal damage and loss . When injected into the spinal cord, it induces morphological changes and altered mechanosensitivity in adjacent neurons . Overactivation of receptors by a greater dose of this compound can induce seizures due to prolonged action potentials firing the neurons .

Metabolism

Following absorption and distribution, this compound is thought to be metabolized in the liver by oxidative metabolism carried out by cytochrome P450 enzymes and Glutathione S-transferase (detoxifying agents) . Exposure to this compound has revealed the involvement of P450 and GST . Its metabolites are thought to be NMDA and quinolinic acid . Amino acids are converted into ammonia and keto acids, which are eventually excreted via the kidneys .

Applications De Recherche Scientifique

Neuroscience Research

Excitotoxicity Studies

Quisqualic acid is predominantly used in neuroscience to induce excitotoxicity, a process where excessive stimulation of neurons leads to cell damage or death. This property makes QA a valuable tool for studying neurodegenerative diseases and spinal cord injuries (SCI). By injecting this compound into the spinal cord of animal models, researchers can simulate conditions similar to clinical spinal cord injuries, allowing for the exploration of underlying mechanisms and potential therapeutic interventions .

Mechanisms of Action

this compound mimics L-glutamic acid, a natural neurotransmitter, binding to AMPA and kainate receptors in the central nervous system (CNS). This interaction leads to increased calcium and sodium ion influx into neurons, resulting in excitatory signaling. The ability of QA to cross the blood-brain barrier enhances its utility in experimental setups .

Case Studies

- A study conducted on rats demonstrated that QA-induced seizures varied with developmental stages. Younger rats exhibited rigidity and immobility, while older rats displayed more complex seizure behaviors, indicating age-related differences in excitatory responses .

- Research utilizing QA has provided insights into the neurophysiological changes following SCI. The excitotoxic model has been instrumental in understanding neuronal loss and developing neuroprotective strategies .

Entomological Applications

Insect Neuromuscular Studies

this compound has been shown to affect insect neuromuscular junctions, particularly in species like the Japanese beetle. Research indicates that QA can cause paralysis by mimicking neurotransmitters at the insect neuromuscular junction, thereby offering potential applications in pest control strategies .

Mechanistic Insights

The mechanism by which QA induces paralysis involves its action on glutamate receptors within the insect nervous system. By binding to these receptors, QA disrupts normal neuromuscular signaling, leading to rigid paralysis. This property has prompted investigations into its use as a biopesticide .

Pharmacological Investigations

Although this compound has not been developed for clinical use, its pharmacological properties have been explored in various studies:

- Comparative Studies : Research comparing this compound with other glutamate analogs like kainic acid has revealed its unique potency at certain receptor sites, providing insights into receptor pharmacodynamics .

- Synthetic Variants : The synthesis of various isomers of this compound has been studied to understand their relative potencies at glutamatergic synapses. For instance, synthetic L-quisqualic acid exhibited similar potency to its natural counterpart, while D-quisqualic acid showed unexpectedly high activity due to its stereochemical properties .

Limitations and Future Directions

Despite its applications, research on this compound has declined since the early 2000s due to limited specificity and a lack of clinical applications beyond SCI studies. Future research may focus on:

- Developing more specific agonists or antagonists based on QA's structure.

- Exploring potential therapeutic uses in conditions characterized by excitotoxicity.

- Investigating the role of QA in other neurological disorders beyond SCI.

Summary Table of Applications

Mécanisme D'action

D-Cycloserine exerts its effects by inhibiting two key enzymes involved in bacterial cell wall synthesis: L-alanine racemase and D-alanylalanine synthetase . By competitively inhibiting these enzymes, D-Cycloserine prevents the formation of D-alanine, which is essential for peptidoglycan synthesis in bacterial cell walls . This leads to weakened cell walls and ultimately, bacterial cell death .

Comparaison Avec Des Composés Similaires

Cycloserine: A racemic mixture of D- and L-cycloserine, used similarly as an antibiotic.

D-Alanine: An amino acid structurally similar to D-Cycloserine, involved in bacterial cell wall synthesis.

Oxazolidinones: A class of synthetic antibiotics that also target bacterial cell wall synthesis.

Uniqueness of D-Cycloserine: D-Cycloserine is unique due to its dual role as an antibiotic and a partial agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors . This property makes it valuable not only in treating bacterial infections but also in exploring its potential therapeutic effects in neuropsychiatric disorders .

Activité Biologique

Quisqualic acid (QA) is a potent agonist of glutamate receptors, specifically AMPA and kainate receptors, and plays a significant role in neurobiology due to its excitotoxic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal tissues, and implications for research and therapeutic applications.

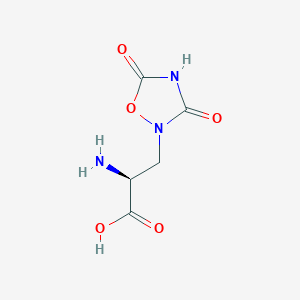

Chemical Structure and Properties

This compound is a 3,5-disubstituted oxadiazole derivative, derived from the seeds of Quisqualis chinensis. It is characterized by its ability to mimic the neurotransmitter L-glutamate, allowing it to activate various glutamate receptors in both vertebrates and invertebrates. Its structural formula can be represented as follows:

This compound primarily acts as an agonist at ionotropic glutamate receptors (AMPA and kainate receptors) and metabotropic glutamate receptors. The binding of QA to these receptors leads to:

- Ion Influx : Activation of AMPA receptors allows sodium (Na) and calcium (Ca) ions to flow into neurons, causing depolarization and excitatory postsynaptic potentials (EPSPs).

- Signal Transduction : The influx of calcium ions triggers intracellular signaling pathways involving kinases such as CaMK and MAPK/ERKs, which can influence gene expression through transcription factors like CREB .

Excitotoxicity and Neurotoxicity

This compound is well-known for its excitotoxic effects, which can lead to neuronal damage or death through excessive stimulation of glutamate receptors. This property has made QA a valuable tool in experimental models for studying neurodegenerative diseases and spinal cord injuries. Key findings include:

- Neurotoxic Effects : Studies have shown that this compound induces significant neurotoxicity in mouse brain slices, evidenced by increased leakage of lactate dehydrogenase (LDH) and potassium ions into the medium .

- Protective Mechanisms : Antagonists of NMDA and non-NMDA receptors have been shown to mitigate the toxic effects of QA, highlighting the involvement of multiple receptor types in its neurotoxic profile .

Case Studies

Several studies have utilized this compound to model neurodegenerative conditions:

- Spinal Cord Injury Models : QA has been injected into the spinal cords of animal models to induce excitotoxic lesions that mimic human spinal cord injuries. This approach has facilitated research into potential therapeutic interventions .

- Neurodegenerative Disease Research : The excitotoxic properties of QA have been used to study mechanisms underlying diseases such as Alzheimer's and Parkinson's by observing neuronal response to glutamate receptor activation .

Comparative Potency

The potency of this compound as a glutamate receptor agonist has been demonstrated in various experimental setups. A comparative analysis shows that QA is significantly more potent than L-glutamate at certain receptor sites:

| Compound | Potency (relative to L-glutamate) |

|---|---|

| This compound | 100 times more potent |

| Kainate | Comparable potency |

| Domoic Acid | Similar potency |

This table illustrates the relative efficacy of this compound compared to other known excitatory amino acids.

Pharmacological Applications

This compound's unique properties make it a candidate for various pharmacological applications:

- Research Tool : It serves as a valuable agent in neuropharmacology for studying synaptic transmission and excitotoxicity.

- Potential Therapeutics : Understanding the mechanisms by which QA induces excitotoxicity may lead to the development of drugs that can either mimic or inhibit its effects for therapeutic purposes.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNFTDCKZKHJSW-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896927 | |

| Record name | Quisqualic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52809-07-1 | |

| Record name | Quisqualic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52809-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quisqualic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052809071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quisqualic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quisqualic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUISQUALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC22C1B99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.